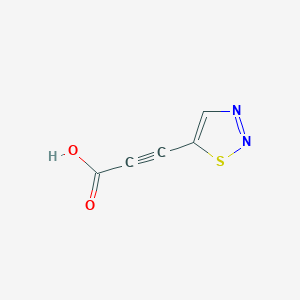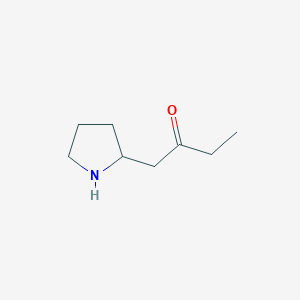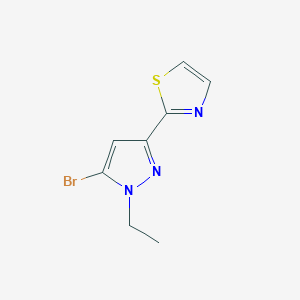
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Métodos De Preparación
The synthesis of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of boron reagents, which are essential for this coupling, involves specific methods tailored for their application under Suzuki–Miyaura coupling conditions .
Análisis De Reacciones Químicas
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine ring can be functionalized through hydrogenation, cyclization, and cycloaddition reactions . Common reagents used in these reactions include palladium catalysts for hydrogenation and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including their use as potential drugs . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets in biological systems. . The specific pathways and molecular targets involved depend on the compound’s structure and the biological context in which it is used.
Comparación Con Compuestos Similares
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be compared with other piperidine derivatives, such as 2-(1-Ethylpiperidin-4-yl)ethanamine . While both compounds share a piperidine ring, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities. The unique presence of the fluoroacetic acid moiety in this compound distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C9H16FNO2 |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
2-(1-ethylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H16FNO2/c1-2-11-5-3-7(4-6-11)8(10)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Clave InChI |
QFILAFSTQNVPTH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)






